3-(3-Chlorobenzyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC13667207
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2N |
|---|---|
| Molecular Weight | 218.12 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)methyl]azetidine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H |
| Standard InChI Key | IGULEEGRPIOVFZ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CC2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | C1C(CN1)CC2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked to a 3-chlorobenzyl group via a methylene bridge. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for biological testing . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 204.096 g/mol |
| Exact mass | 203.027 g/mol |
| PSA (Polar Surface Area) | 12.03 Ų |
| LogP | 3.1576 |
The chlorine atom at the meta position of the benzyl group introduces steric and electronic effects that influence receptor binding and metabolic stability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Azetidine derivatives are typically synthesized via nucleophilic ring-opening of epoxides or alkylation reactions. For example, the Chinese patent CN102827052A describes a method for synthesizing 3-hydroxy-azetidine hydrochloride using benzylamine and epichlorohydrin . Adapting this approach, 3-(3-chlorobenzyl)azetidine hydrochloride could be synthesized through the following steps:
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Alkylation of Benzylamine:
Benzylamine reacts with 3-chlorobenzyl chloride in the presence of a base (e.g., NaHCO₃) to form a secondary amine intermediate. -
Cyclization:
The intermediate undergoes cyclization using a dehydrohalogenation agent (e.g., KOtBu) to form the azetidine ring. -
Salt Formation:
Treatment with hydrochloric acid yields the hydrochloride salt .
Typical Reaction Conditions:
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Temperature: 0–5°C (alkylation), 80–100°C (cyclization)
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Solvents: Water, acetonitrile
Industrial-Scale Considerations
Large-scale production requires optimizing cost and safety:
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .
Industrial and Regulatory Considerations
Customs and Trade Data
Classified under HS code 2933990090, the compound falls under “heterocyclic compounds with nitrogen hetero-atom(s) only” . Trade parameters include:
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VAT: 17.0%
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MFN Tariff: 6.5%
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General Tariff: 20.0%
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
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Target Identification: Screen against GPCRs and ion channels using high-throughput assays.
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Structural Optimization: Modify the benzyl group’s substitution pattern to enhance SERT/DAT selectivity.
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